molecular formula C18H16N6 B2805964 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile CAS No. 2415512-58-0

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile

Cat. No.: B2805964
CAS No.: 2415512-58-0
M. Wt: 316.368
InChI Key: LGPXZYFYUUGMKL-UHFFFAOYSA-N
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Description

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core, a piperazine ring, and a pyrimidine moiety, making it a versatile scaffold for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with piperazine and pyrimidine under controlled conditions. The reaction often requires the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-methanol derivatives .

Scientific Research Applications

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-pyrimidinyl)benzamide
  • 1-(2-Pyrimidyl)piperazine

Uniqueness: 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile stands out due to its unique combination of a quinoline core, piperazine ring, and pyrimidine moiety. This structure provides a versatile scaffold for various biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(4-pyrimidin-4-ylpiperazin-1-yl)quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c19-12-14-11-18(22-16-4-2-1-3-15(14)16)24-9-7-23(8-10-24)17-5-6-20-13-21-17/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPXZYFYUUGMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC4=CC=CC=C4C(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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